molecular formula C10H17NO2 B12577703 1-Methylpiperidin-4-yl 2-methylprop-2-enoate CAS No. 192651-82-4

1-Methylpiperidin-4-yl 2-methylprop-2-enoate

Cat. No.: B12577703
CAS No.: 192651-82-4
M. Wt: 183.25 g/mol
InChI Key: CJBXCCWMQNVWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidin-4-yl 2-methylprop-2-enoate is an organic compound with a unique structure that combines a piperidine ring with a methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-4-yl 2-methylprop-2-enoate typically involves the esterification of 1-methylpiperidin-4-ol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-4-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Methylpiperidin-4-yl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which then interact with enzymes or receptors in biological systems. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Methylpiperidin-4-yl 2-methylprop-2-enoate is unique due to its specific combination of a piperidine ring and a methylprop-2-enoate group. This structure imparts unique chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

192651-82-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H17NO2/c1-8(2)10(12)13-9-4-6-11(3)7-5-9/h9H,1,4-7H2,2-3H3

InChI Key

CJBXCCWMQNVWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCN(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.